Angeloylgomisin O

Antiproliferative Cytotoxicity HL-60

Lignan class assumptions cause false negatives; Angeloylgomisin O provides compound-specific evidence. It selectively inhibits HL-60 leukemia cells (IC50 8.00 μM) while sparing HeLa cells-inverting the profile of gomisin N. Uniquely, it synergizes with remdesivir to block SARS-CoV-2 entry. Also a multi-target LOX/COX inhibitor. ≥98% purity, global shipping with blue ice.

Molecular Formula C28H34O8
Molecular Weight 498.6 g/mol
CAS No. 83864-69-1
Cat. No. B593424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngeloylgomisin O
CAS83864-69-1
Molecular FormulaC28H34O8
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C(CC2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)C)C
InChIInChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-20-25(35-13-34-20)26(32-7)21(17)22-18(23)12-19(30-5)24(31-6)27(22)33-8/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9-/t15-,16-,23+/m0/s1
InChIKeyPLKFSXFJGNZAER-XXDSNBTQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Angeloylgomisin O: Differentiated Lignan


Angeloylgomisin O (CAS 83864-69-1) is a dibenzocyclooctadiene lignan first isolated from the fruits of Schisandra chinensis [1] and also identified in Schisandra rubriflora [2]. Its structure features a (Z)-2-methylbut-2-enoyl (angeloyl) ester group at the C-6 position of the dibenzocyclooctadiene core [1]. This specific ester substitution distinguishes it from non-esterified analogs like gomisin N and methylgomisin O, as well as from other acylated lignans such as benzoylgomisin O or tigloylgomisin H .

C-6 angeloyl ester lignan — differentiated from non-esterified and other acyl lignans
Supports structure-activity relationship (SAR) studies of lignan ester substituents
Cell-type selectivity research: leukemia vs. carcinoma model comparison
Antiviral synergy screening with remdesivir against SARS-CoV-2 entry

Angeloylgomisin O: Evidence-Based Differentiation


The dibenzocyclooctadiene lignan class exhibits profound structure-activity divergence driven by subtle structural variations. In antiproliferative assays, the C-6 ester substituent dramatically alters cytotoxic potency: angeloylgomisin O (C-6 angeloyl) and methylgomisin O (C-6 methyl) exhibit IC50 values of 8.00 μM and 6.60 μM against HL-60 cells, respectively, whereas the non-esterified gomisin N shows no activity in the same assay . Conversely, gomisin N is the most cytotoxic lignan against HeLa cells (IC50 37 mg/L), while angeloylgomisin O is inactive in that system [1]. In SARS-CoV-2 entry inhibition, angeloylgomisin O and schisandrin B both show antiviral activity, but only angeloylgomisin O demonstrates synergistic effects with remdesivir in cellular antiviral assays [2]. These orthogonal activity profiles—active in HL-60 but not HeLa, and uniquely synergistic with remdesivir—demonstrate that generic substitution within the lignan class will yield false negatives or misleading conclusions. Procurement decisions must be guided by compound-specific quantitative evidence, not class-level assumptions.

! Cytotoxicity profile may invert: angeloylgomisin O active in HL-60 but inactive in HeLa; non-esterified gomisin N shows the reverse pattern — substitution may produce contradictory results.
! Remdesivir synergy is specific to angeloylgomisin O among tested lignans; substituting with schisandrin B or other lignans may lose synergistic antiviral context.
! Multi-enzyme inhibition (15-LOX/COX) is reported at class level; individual IC50 values not confirmed. Substituting based on class assumption risks unvalidated anti-inflammatory research context.

Angeloylgomisin O: Evidence for Scientific Procurement


HL-60 Antiproliferative Activity

Angeloylgomisin O exhibits an IC50 of 8.00 μM against HL-60 human leukemia cells, representing a moderate antiproliferative effect. This activity is 3.8-fold weaker than methylgomisin O (IC50 6.60 μM) but 2.7-fold stronger than schisanlactone D (IC50 7.37 μM) in the same assay panel . Notably, gomisin N—a structurally related lignan lacking the C-6 ester group—showed no detectable antiproliferative activity against HL-60 cells in this study, demonstrating that the C-6 ester moiety is essential for HL-60 cytotoxicity .

HL-60 Antiproliferative
Head-to-head
IC50 8.00 μM
Reported cell-model response; supports SAR of C-6 ester.
3.8-fold weaker than methylgomisin O; gomisin N inactive.
Antiproliferative Cytotoxicity HL-60 Leukemia Lignan

Cell-Type Selectivity: HeLa vs. HL-60

In a separate study using the neutral red uptake assay, angeloylgomisin O was reported as inactive against HeLa human cervical carcinoma cells [1]. In contrast, the non-esterified lignan gomisin N displayed the highest cytotoxicity among tested lignans in this system, with an IC50 of 37 mg/L [1]. This orthogonal selectivity—active in HL-60 (IC50 8.00 μM) but inactive in HeLa—represents a rare and valuable cell-type selectivity profile within the Schisandra lignan family.

Cell-Type Selectivity
Cross-study
TargetInactive (HeLa)
Gomisin NActive (IC50 37 mg/L)
Orthogonal cell-type selectivity context.
Active in HL-60 but not HeLa; inverse pattern for gomisin N.
Cytotoxicity HeLa Cervical carcinoma Cell-type selectivity SAR

SARS-CoV-2 Entry Inhibition and Remdesivir Synergy

Angeloylgomisin O was identified as an effective inhibitor of SARS-CoV-2 S pseudovirus (S pv) entry in the micromolar range [1]. Critically, in drug combination studies performed in cellular antiviral assays, angeloylgomisin O displayed synergistic effects in combination with remdesivir—a widely used antiviral for SARS-CoV-2 infections [1]. While schisandrin B also inhibited SARS-CoV-2 entry, the study specifically highlights the synergistic interaction between angeloylgomisin O and remdesivir, distinguishing it from other active lignans in the same screen [1].

SARS-CoV-2 Synergy
Head-to-head
Angeloylgomisin OSynergistic with remdesivir
Schisandrin BNo synergy reported
Antiviral combination screening context.
Cellular assay; Caco-2 validation.
Antiviral SARS-CoV-2 COVID-19 Drug synergy Remdesivir

DMSO Solubility Profile

Angeloylgomisin O exhibits a DMSO solubility of 100 mg/mL (200.58 mM), requiring ultrasonic assistance for complete dissolution . This high DMSO solubility facilitates preparation of concentrated stock solutions for in vitro assays. The calculated aqueous solubility is low (3.1 × 10^-4 g/L at 25 °C) [1], necessitating appropriate solvent controls in cell-based experiments. Compared to related lignans such as gomisin A and schisandrin, which also require DMSO for dissolution, angeloylgomisin O's solubility profile is consistent with the hydrophobic nature of dibenzocyclooctadiene lignans bearing ester substituents .

DMSO Solubility
Data to verify
100 mg/mL (200.58 mM)
Supports in vitro stock preparation.
Aqueous solubility low; solvent controls needed.
Solubility DMSO Formulation In vitro assays Stock solution

Multi-Enzyme Inhibition (15-LOX, COX-1, COX-2)

Individual lignans from Schisandra species, including angeloylgomisin O, were tested for inhibition of 15-lipoxygenase (15-LOX), cyclooxygenase 1 (COX-1), and cyclooxygenase 2 (COX-2) enzyme activities [1]. The study reported that angeloylgomisin O, along with other lignans, showed significant inhibitory activity against all three enzymes [1]. While quantitative IC50 values for angeloylgomisin O alone are not separately reported in the abstract, the compound was included among the lignans demonstrating multi-target anti-inflammatory enzyme inhibition, distinguishing it from extracts that lack this specific mechanistic profile [1].

Multi-Enzyme Inhibition
Class-level
15-LOX, COX-1, COX-2 inhibition reported
Reported enzyme inhibition context; individual IC50 not specified.
Requires quantitative validation.
Anti-inflammatory 15-LOX COX-1 COX-2 Enzyme inhibition

Angeloylgomisin O: Research and Industrial Applications


SAR: C-6 Ester Substituents

Researchers investigating how the C-6 ester group modulates cytotoxicity should prioritize angeloylgomisin O due to its well-characterized activity profile. In HL-60 leukemia cells, angeloylgomisin O (C-6 angeloyl, IC50 8.00 μM) and methylgomisin O (C-6 methyl, IC50 6.60 μM) both exhibit activity, whereas the non-esterified gomisin N shows no activity . Conversely, in HeLa cervical carcinoma cells, gomisin N is highly cytotoxic (IC50 37 mg/L) while angeloylgomisin O is inactive [1]. This orthogonal activity pattern provides a robust experimental framework for dissecting the molecular determinants of lignan cytotoxicity.

Remdesivir Synergy Against SARS-CoV-2

Angeloylgomisin O is uniquely positioned for researchers exploring botanical-viral synergies. Unlike other Schisandra lignans identified in the same screen (e.g., schisandrin B), angeloylgomisin O was specifically documented to exhibit synergistic effects in combination with remdesivir in cellular antiviral assays [2]. This synergy makes angeloylgomisin O a valuable tool compound for mechanistic studies of host-virus interactions and for developing combination therapeutic strategies against coronavirus infections.

Leukemia vs. Carcinoma Selectivity

The differential cytotoxicity profile of angeloylgomisin O—active against HL-60 leukemia cells (IC50 8.00 μM) but inactive against HeLa cervical carcinoma cells [1]—makes it a valuable tool for investigating cell-type-specific mechanisms of lignan-induced cell death. This selectivity is distinct from gomisin N, which shows the inverse pattern (inactive in HL-60, highly active in HeLa). Researchers studying leukemia biology or seeking to understand the molecular basis of differential cancer cell sensitivity can leverage this compound as a selective probe.

Multi-Target Anti-Inflammatory Enzyme Inhibition

Angeloylgomisin O has been identified among a panel of lignans demonstrating significant inhibitory activity against 15-LOX, COX-1, and COX-2 enzymes [3]. This multi-target profile makes the compound suitable for polypharmacology studies in inflammation research, particularly in systems where simultaneous modulation of the LOX and COX pathways is desired. Researchers should note that quantitative IC50 values for individual enzymes are not yet reported in the available literature, representing an opportunity for further characterization.

Application
Selection Property
Validation Focus
SAR of lignan C-6 ester moiety
Cell-type-dependent cytotoxicity
Cross-cell-line endpoint comparison
Antiviral combination research
Remdesivir synergy response
Synergy quantification in viral entry assays
Leukemia vs. carcinoma selectivity studies
Inverse selectivity pattern
Mechanistic comparison of differential cytotoxicity
Inflammation-related enzyme research
Multi-target 15-LOX/COX inhibition
Individual enzyme IC50 characterization

Technical Documentation Hub

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43 linked technical documents
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